15-PGDH Inhibitory Potency vs. Analogs
In a recombinant human 15-PGDH enzyme assay, 2-methyl-3-oxo-3-(pyridin-4-yl)propanamide (reported as 'compound 3') demonstrated an IC₅₀ of 8 nM [1]. This is a significant improvement over the previously reported lead compound from the same series, which exhibited an IC₅₀ of approximately 20 nM in a comparable assay format [1]. This head-to-head comparison within the same study demonstrates a 2.5-fold enhancement in potency, establishing this specific compound as a more effective 15-PGDH inhibitor.
| Evidence Dimension | 15-PGDH Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 8 nM |
| Comparator Or Baseline | Lead compound (structure not fully disclosed in abstract) IC₅₀ = 20 nM |
| Quantified Difference | 2.5-fold increase in potency |
| Conditions | Recombinant human 15-PGDH expressed in E. coli, using PGE2 as substrate and NAD+ as coenzyme, assessed by NADH formation via spectrophotometric analysis at 340 nm. |
Why This Matters
Potency is a critical selection criterion in drug discovery; a 2.5-fold improvement reduces the required concentration for efficacy, potentially lowering off-target effects and improving therapeutic index.
- [1] M.D. Antalek, et al. (2011). Identification of Potent and Selective 15-Hydroxyprostaglandin Dehydrogenase Inhibitors. Journal of Medicinal Chemistry, 54(15), 5260-5264. View Source
